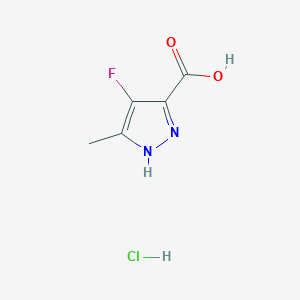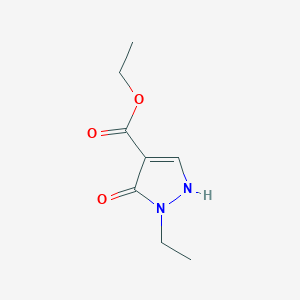![molecular formula C11H12N4O B1449771 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 139296-83-6](/img/structure/B1449771.png)
6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one
Vue d'ensemble
Description
The compound “6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one” is a type of aminopyrimidine derivative . Aminopyrimidines are a class of organic compounds that have been extensively studied due to their wide range of biological and pharmacological activities . They are often used as semiconductors in optoelectronic devices .
Synthesis Analysis
The synthesis of aminopyrimidines generally involves the cyclocondensation of α,β-unsaturated ketones . The classical preparation of the 2-aminopyrimidine ring is based on the thermal condensation of chalcones with guanidine salts in alkalis/alcohols, NaH/DMF or t -BuOK/DMF systems for several hours .Molecular Structure Analysis
The molecular structure of aminopyrimidines is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in each compound is planar, but the ring-substituent atoms show significant displacements from this plane .Chemical Reactions Analysis
The chemical reactions of aminopyrimidines can be influenced by various factors such as the type of solvent used. For instance, the full tautomerization process of AMP in the gas phase and different polar and non-polar solvents such as water, ethanol, acetone, and DMSO has been studied using computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopyrimidines can be influenced by their substitutions. For instance, the prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The study of 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one and related compounds has contributed significantly to understanding molecular structures and hydrogen bonding mechanisms. Research has shown that these compounds exhibit significant polarization of their electronic structures and form intricate hydrogen-bonded networks. For instance, compounds similar to 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one demonstrate how molecules can be linked by a combination of hydrogen bonds to form broad ribbons or sheets, highlighting the role of intramolecular and intermolecular interactions in determining molecular architecture (Orozco et al., 2009).
Synthesis of Novel Compounds
The synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from similar compounds illustrates the chemical versatility and potential for creating new molecules with varied biological activities. These derivatives have been explored for their potential in various pharmacological applications, underscoring the importance of pyrimidine derivatives in drug development (Önal et al., 2008).
Supramolecular Assemblies
Research into compounds closely related to 6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one has also led to the development of supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine derivatives to form complex structures with extensive hydrogen bonding, offering insights into the design of new materials and nanotechnology applications (Fonari et al., 2004).
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives showcases their potential in medical applications. Studies have synthesized and evaluated the biological activity of various pyrimidin-4(3H)-one derivatives against different bacterial and fungal strains, highlighting their potential as antimicrobial agents (Guna & Purohit, 2012).
Crystallography and Tautomerism
Investigations into the crystal structures and tautomerism of pyrimidin-4-one derivatives provide valuable insights into their chemical behavior and properties. These studies reveal how different environmental conditions and molecular modifications can influence the tautomeric states of these compounds, affecting their chemical reactivity and interactions (Gerhardt et al., 2011).
Mécanisme D'action
Aminopyrimidines have been found to play an important role in platelet aggregation, making them an interesting target for antithrombotic agents . Compounds that antagonize P2Y (12) include the active metabolites of thienopyridines and molecules that are structurally related to ATP, which is an antagonist of P2Y (12) .
Safety and Hazards
Orientations Futures
Given the wide range of biological and pharmacological activities of aminopyrimidines, further development of this structurally new series of compounds as P2Y (12) receptors antagonists is recommended . This could lead to the discovery of new efficient antitrypanosomal compounds with less side effects .
Propriétés
IUPAC Name |
4-amino-2-(2-methylanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEFIAKEAKVWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)